Fmoc-N-Me-Val-OH

Descripción general

Descripción

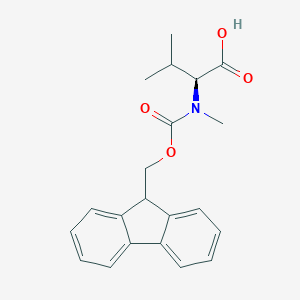

Fmoc-N-Me-Val-OH, also known as fluorenylmethyloxycarbonyl-N-methyl-L-valine, is a modified amino acid derivative. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound has a molecular formula of C21H23NO4 and a molecular weight of 353.41 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fmoc-N-Me-Val-OH is typically synthesized through the protection of N-methyl-L-valine with the fluorenylmethyloxycarbonyl (Fmoc) group. One common method involves reacting N-methyl-L-valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-N-Me-Val-OH undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Coupling: DIC and HOBt are frequently used as coupling reagents.

Major Products Formed

The major products formed from these reactions include peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-N-Methyl-D-Valine in Solid-Phase Peptide Synthesis (SPPS)

One of the primary applications of Fmoc-N-methyl-D-valine is in solid-phase peptide synthesis. It serves as a critical building block that allows for the assembly of complex peptide sequences with high purity. The Fmoc group facilitates the selective protection and deprotection of amino acids during synthesis, enabling efficient coupling reactions.

- Key Benefits :

- High purity and yield in peptide synthesis.

- Compatibility with various coupling reagents such as HATU and DIPEA.

Case Study: Synthesis of Hoshinoamide A

In a study published in the Beilstein Journal, Fmoc-N-methyl-D-valine was utilized in the total synthesis of hoshinoamide A through SPPS. Despite initial low yields with hindered peptides, optimization led to successful coupling with other amino acids, demonstrating its utility in complex peptide synthesis .

Drug Development

Role in Peptide-Based Drug Design

Fmoc-N-methyl-D-valine plays a crucial role in developing peptide-based therapeutics. Peptides synthesized with this compound can exhibit improved biological activity and specificity compared to traditional small molecules.

- Advantages :

- Enhanced effectiveness and reduced side effects.

- Potential for targeting specific biological pathways.

Example: Anti-Parasitic Activity

Research has shown that N-methylated lipopeptides incorporating Fmoc-N-methyl-D-valine exhibit promising anti-parasitic activity against trypanosomatid parasites. This highlights its potential in drug development for infectious diseases .

Bioconjugation

Enhancing Functionality for Targeted Delivery

Fmoc-N-methyl-D-valine is employed in bioconjugation techniques, where it aids in attaching biomolecules to peptides. This capability is vital for creating targeted drug delivery systems that enhance therapeutic efficacy.

- Applications :

- Development of antibody-drug conjugates.

- Creation of multifunctional peptides for imaging and therapy.

Protein Engineering

Modification of Protein Structures

In protein engineering, Fmoc-N-methyl-D-valine is utilized to modify protein structures, improving their stability and activity. This modification is essential for therapeutic proteins that require enhanced performance under physiological conditions.

- Applications :

- Stabilization of enzyme structures.

- Enhancement of binding affinity in receptor-ligand interactions.

Research in Neuroscience

Understanding Neuropeptides

The compound is also significant in neuroscience research, particularly concerning neuropeptides. Studies utilizing Fmoc-N-methyl-D-valine contribute to understanding neurological functions and developing treatments for neurodegenerative diseases.

- Potential Applications :

- Exploration of neuropeptide interactions.

- Development of neuroprotective agents.

Mecanismo De Acción

The mechanism of action of Fmoc-N-Me-Val-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of N-methyl-L-valine during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-N-Me-Ala-OH: Another Fmoc-protected N-methyl amino acid used in peptide synthesis.

Fmoc-N-Me-Ile-OH: Similar to Fmoc-N-Me-Val-OH but with isoleucine as the amino acid.

Fmoc-N-Me-D-Phe-OH: A derivative with N-methyl-D-phenylalanine.

Uniqueness

This compound is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly useful in the synthesis of peptides with specific conformational requirements .

Actividad Biológica

Fmoc-N-Me-Val-OH, or N-Fmoc-N-methyl-L-valine, is a modified amino acid that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and its applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₃H₁₇NO₂

- Molecular Weight : 223.28 g/mol

- Purity : ≥98.0% (sum of enantiomers, HPLC) .

- Solubility : ≥2.5 mg/mL (7.07 mM) in suitable solvents like DMF .

This compound is primarily utilized as a building block in peptide synthesis. The incorporation of N-methylation into peptides can significantly influence their biological activity by enhancing stability against enzymatic degradation and modulating receptor interactions. The N-methyl group alters the conformation and hydrophobicity of the peptide, which can impact its binding affinity to biological targets.

Antiparasitic Activity

Research has indicated that N-methylated lipopeptides exhibit promising activity against various strains of trypanosomatid parasites, including Leishmania donovani. A study demonstrated that peptides containing N-methylated residues showed enhanced potency against resistant strains compared to their unmethylated counterparts. Specifically, derivatives with a single methyl group on the amide nitrogen exhibited greater activity and lower cytotoxicity towards mammalian cells .

| Peptide Structure | IC50 (μM) | Selectivity Index (CC50/EC50) |

|---|---|---|

| This compound | 12 | 17.4 |

| Almiramide A | 2 | 21.8 |

| Permethylated Peptide | 13 | 50.2 |

This table summarizes the relative activities of different peptide structures, highlighting the significance of N-methylation in enhancing selectivity and potency against L. donovani.

Cytotoxicity Studies

In vitro studies have shown that while some N-methylated peptides display potent antiparasitic activity, they also exhibit varying degrees of cytotoxicity against mammalian cell lines such as Vero cells. The selectivity index is crucial for evaluating the therapeutic potential of these compounds, as it indicates the balance between efficacy against pathogens and safety for host cells .

Case Studies

-

Structure-Activity Relationship Study

A comprehensive study analyzed the effects of various modifications on the biological activity of almiramide peptides, including the substitution of valine with N-methylated analogs like this compound. The findings suggested that specific modifications could enhance anti-parasitic efficacy while reducing toxicity . -

Peptide Hybridization

Sugar-peptide hybrids incorporating this compound were synthesized to explore their activity against intra-macrophage amastigotes of L. donovani. These hybrids demonstrated comparable activity to miltefosine, a known anti-leishmanial drug, suggesting that modifications with sugar moieties could further enhance therapeutic profiles .

Propiedades

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXXXPZNQXXRIG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359654 | |

| Record name | Fmoc-N-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84000-11-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84000-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-N-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.